11beta,17alpha,21-Trihydroxypregnenolone
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 11beta,17alpha,21-Trihydroxypregnenolone involves complex biochemical transformations. For instance, pregnenolone derivatives undergo biotransformation by fungi to yield trihydroxylated pregnen derivatives, showcasing the role of biocatalysts in obtaining specific steroid configurations (Shan et al., 2009).
Molecular Structure Analysis
The molecular structure of 11beta,17alpha,21-Trihydroxypregnenolone and its derivatives can be elucidated using various spectroscopic methods. NMR and HRMS are critical in characterizing these complex molecules, providing insights into their 3D configurations and chemical environments (Shan et al., 2009). Absolute configurations can further be confirmed through single-crystal X-ray analysis, which is pivotal for understanding the stereochemistry of the hydroxyl groups attached to the pregnenolone skeleton.
Chemical Reactions and Properties
The chemical reactivity of 11beta,17alpha,21-Trihydroxypregnenolone derivatives includes their involvement in subsequent synthetic steps leading to more complex steroid molecules. These reactions often involve the addition or modification of functional groups that can significantly alter the biological activity of the molecules. The introduction of benzylidene moieties to pregnenolone derivatives exemplifies how structural modifications can yield compounds with remarkable biological activities, such as cytotoxic effects against specific cancer cell lines (Shan et al., 2009).
Scientific Research Applications
Cytotoxic Activities : Derivatives of 11beta,17alpha,21-Trihydroxypregnenolone, like 3beta, 7alpha, 11alpha-trihydroxy-pregn-21-benzylidene-5-en-20-one, demonstrate significant cytotoxic activity against EC109 cells, a type of esophageal cancer cell line. This indicates potential applications in cancer research and therapy (Shan et al., 2009).
Metabolic Syndrome and Diabetes Treatment : Compounds like trifluoromethyl thiazolone 17, an inhibitor of 11beta-hydroxysteroid dehydrogenase type 1, derived from this molecule show promise in treating metabolic syndrome and type 2 diabetes (Jean et al., 2007).
Endocrine Receptor Binding and Uterotrophic Growth : 11beta-methoxy derivatives of the estrogen receptor alpha-hormone binding domain ligands, based on this structure, exhibit increased potency in stimulating uterotrophic growth in rats without significantly affecting receptor binding affinity (Hanson et al., 2007).
Steroid Metabolism in Primates : 17alpha-hydroxypregnenolone, a related compound, is secreted by the baboon adrenal gland, showing its importance in primate steroid metabolism (Gontscharow et al., 1976).
Polycystic Ovary Syndrome Research : In ovarian mitochondria of patients with polycystic ovary syndrome, there is evidence of 11beta-hydroxylation of pregnenolone and progesterone, indicating a unique enzymatic pathway in these cells (Maschler et al., 1976).
Hormonal Therapy Research : Studies on compounds like dimethandrolone and 11beta-methyl-19-nortestosterone, which are not converted to aromatic A-ring products by human aromatase, provide insights into hormonal therapy and steroid biochemistry (Attardi et al., 2008).
properties
IUPAC Name |
2-hydroxy-1-[(3S,8S,9S,10R,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3,13-16,18,22-24,26H,4-11H2,1-2H3/t13-,14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFVWTUQBYRPOB-HCMGWXKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11beta,17alpha,21-Trihydroxypregnenolone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.